
Cyano-(4-fluorophenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano-(4-fluorophenyl)cyanamide is an organic compound characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyano-(4-fluorophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction involves nucleophilic addition and desulfurization under mild conditions, providing good to excellent yields of substituted cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous-flow processes and safer electrophilic cyanation reagents have been developed to enhance the efficiency and safety of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyano-(4-fluorophenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted cyanamides and related compounds.
Applications De Recherche Scientifique
Cyano-(4-fluorophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and functionalized polymers.
Mécanisme D'action
The mechanism of action of cyano-(4-fluorophenyl)cyanamide involves its interaction with molecular targets through its cyano and fluorophenyl groups. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyano-(4-chlorophenyl)cyanamide: Similar structure but with a chlorine atom instead of fluorine.
Cyano-(4-methylphenyl)cyanamide: Contains a methyl group instead of fluorine.
Cyano-(4-nitrophenyl)cyanamide: Contains a nitro group instead of fluorine.
Uniqueness
Cyano-(4-fluorophenyl)cyanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design .
Propriétés
Numéro CAS |
60253-46-5 |
|---|---|
Formule moléculaire |
C8H4FN3 |
Poids moléculaire |
161.14 g/mol |
Nom IUPAC |
cyano-(4-fluorophenyl)cyanamide |
InChI |
InChI=1S/C8H4FN3/c9-7-1-3-8(4-2-7)12(5-10)6-11/h1-4H |
Clé InChI |
IHGDRHGBJAZRKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




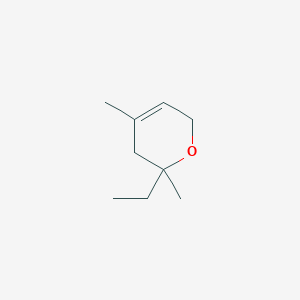
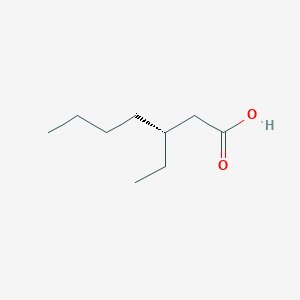
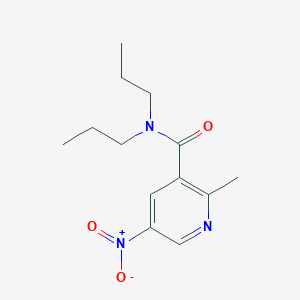
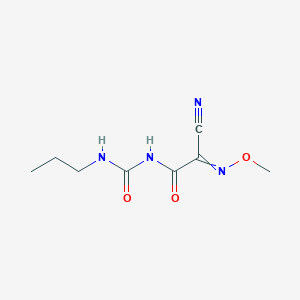
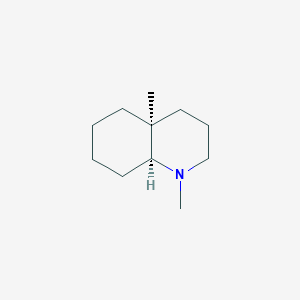
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
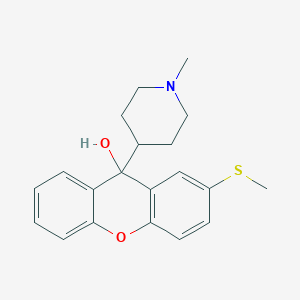

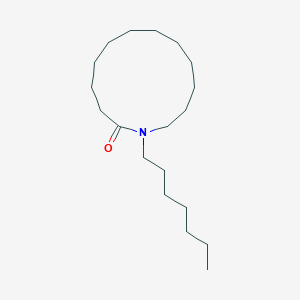

![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

